4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

Medicinal Chemistry Sulfonamide Synthesis Structure-Activity Relationship (SAR)

This 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid features a unique o-tolyl and 4-chloro substitution pattern on the sulfamoyl benzoic acid core, critical for SAR studies targeting carbonic anhydrase and LPA2 receptors. Its versatile carboxylic acid handle enables rapid library diversification via amide coupling, making it an essential intermediate for hit-to-lead campaigns. Procure this specific analog to precisely probe N-aryl substitution effects.

Molecular Formula C14H12ClNO4S
Molecular Weight 325.76
CAS No. 884990-87-8
Cat. No. B2429701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid
CAS884990-87-8
Molecular FormulaC14H12ClNO4S
Molecular Weight325.76
Structural Identifiers
SMILESCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C14H12ClNO4S/c1-9-4-2-3-5-12(9)16-21(19,20)13-8-10(14(17)18)6-7-11(13)15/h2-8,16H,1H3,(H,17,18)
InChIKeyCTPZLZGKFXJXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid (CAS 884990-87-8) - Structural and Class Overview


4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid is a synthetic sulfonamide derivative belonging to the sulfamoyl benzoic acid (SBA) class. Its structure features a benzoic acid core with a chlorine atom at the 4-position and a sulfamoyl group N-substituted with a 2-methylphenyl (o-tolyl) moiety [1]. This compound is a functionalized intermediate used in the synthesis of more complex molecules and is a member of a class extensively explored for modulating biological targets, including carbonic anhydrase isozymes and G-protein coupled receptors like LPA2 [2].

Why 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid Cannot Be Substituted with Other Sulfamoyl Benzoic Acid Analogs


The specific substitution pattern on the sulfamoyl benzoic acid core is critical for determining its physical, chemical, and biological properties. The presence and position of the chloro group (at the 4-position) and the N-substitution of the sulfamoyl group with an o-tolyl moiety create a unique electronic and steric environment. Substituting this compound with a non-chlorinated analog, a regioisomer, or a different N-alkyl/aryl derivative would likely alter its binding affinity, metabolic stability, and reactivity profile. For instance, N-substitution with a 2-methylphenyl group versus a 4-methylphenyl group or the parent sulfonamide is known to dramatically impact target engagement and selectivity, as evidenced by structure-activity relationship (SAR) studies in related compound classes targeting carbonic anhydrase and LPA2 receptors [1].

Quantitative Differentiation Evidence for 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid (CAS 884990-87-8)


Structural Differentiation: Unique Ortho-Tolyl Substitution vs. Closest Analogs

The defining feature of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is the N-(2-methylphenyl) substitution on the sulfamoyl group. This differentiates it from the unsubstituted 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) and the regioisomer 4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid. While direct quantitative activity data for the target compound is limited in primary literature, the o-tolyl group introduces significant steric bulk and altered electron density compared to the parent sulfonamide or a para-tolyl analog. In related SBA classes, such N-aryl substitutions are crucial for achieving subnanomolar potency and selectivity for specific GPCR targets [1], whereas the parent 4-chloro-3-sulfamoylbenzoic acid is a broad-spectrum carbonic anhydrase inhibitor .

Medicinal Chemistry Sulfonamide Synthesis Structure-Activity Relationship (SAR)

Synthetic Utility: Role as a Key Intermediate for Complex Sulfamoyl Benzamides

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is a documented intermediate in the synthesis of more complex N-substituted benzamides, such as N-(2-{4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)acetamide . The carboxylic acid functionality provides a versatile handle for amide bond formation. This is a key differentiator from analogous compounds that lack a carboxylic acid or have it in a different position, which would preclude their use in generating this specific class of benzamide derivatives. The target compound's utility as a building block is further supported by its commercial availability from multiple research chemical suppliers with a specified purity (typically 95%) for this purpose .

Organic Synthesis Pharmaceutical Intermediates Amide Coupling

Key Application Scenarios for Procuring 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid (CAS 884990-87-8)


Structure-Activity Relationship (SAR) Exploration of Sulfamoyl Benzoic Acid (SBA) Derivatives

This compound serves as a key comparator for SAR studies focused on the impact of N-aryl substitution on the sulfamoyl benzoic acid core. Researchers investigating LPA2 receptor agonists [1] or carbonic anhydrase inhibitors [2] can use 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid to probe the effects of introducing an ortho-tolyl group. By comparing its activity profile to that of the parent 4-chloro-3-sulfamoylbenzoic acid or other N-substituted analogs, scientists can quantify the contribution of this specific modification to target binding affinity, selectivity, and physicochemical properties.

Synthesis of Complex Sulfamoyl Benzamide Libraries

As an intermediate containing a versatile carboxylic acid moiety, 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is ideally suited for generating focused libraries of novel sulfamoyl benzamides via amide coupling with various amines . This enables the rapid diversification of chemical space around the sulfamoyl benzoic acid scaffold, which is essential for hit-to-lead optimization campaigns in medicinal chemistry. The pre-installed chlorine and o-tolyl groups provide further points for late-stage functionalization or for influencing the molecule's conformation and binding pose.

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